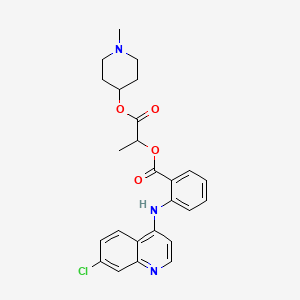
N-Methyl-4-piperidyl alpha-(N-(7-chloro-4-quinolyl)anthraniloyloxy)propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-4-piperidyl alpha-(N-(7-chloro-4-quinolyl)anthraniloyloxy)propionate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-piperidyl alpha-(N-(7-chloro-4-quinolyl)anthraniloyloxy)propionate typically involves multi-step organic reactions. One common method includes the condensation of N-Methyl-4-piperidyl with alpha-(N-(7-chloro-4-quinolyl)anthraniloyloxy)propionate under controlled conditions. The reaction is often catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as reductive amination, cyclization, and purification through chromatography techniques .
化学反应分析
Types of Reactions
N-Methyl-4-piperidyl alpha-(N-(7-chloro-4-quinolyl)anthraniloyloxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various piperidine derivatives .
科学研究应用
N-Methyl-4-piperidyl alpha-(N-(7-chloro-4-quinolyl)anthraniloyloxy)propionate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-Methyl-4-piperidyl alpha-(N-(7-chloro-4-quinolyl)anthraniloyloxy)propionate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
N-Methyl-4-piperidyl acetate-1-13C: A similar compound used in isotopic labeling studies.
N-Methyl-4-piperidyl acetate: Another piperidine derivative with different functional groups.
Uniqueness
N-Methyl-4-piperidyl alpha-(N-(7-chloro-4-quinolyl)anthraniloyloxy)propionate is unique due to its specific structural features, which confer distinct biological activities. Its combination of a piperidine ring with a quinoline moiety makes it a valuable compound for medicinal chemistry research .
属性
CAS 编号 |
86518-67-4 |
|---|---|
分子式 |
C25H26ClN3O4 |
分子量 |
467.9 g/mol |
IUPAC 名称 |
[1-(1-methylpiperidin-4-yl)oxy-1-oxopropan-2-yl] 2-[(7-chloroquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C25H26ClN3O4/c1-16(24(30)33-18-10-13-29(2)14-11-18)32-25(31)20-5-3-4-6-21(20)28-22-9-12-27-23-15-17(26)7-8-19(22)23/h3-9,12,15-16,18H,10-11,13-14H2,1-2H3,(H,27,28) |
InChI 键 |
OOTAICQTJVLOCU-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)OC1CCN(CC1)C)OC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















